4-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid
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Overview
Description
4-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a pyrrolidinylsulfonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Pyrrolidinylsulfonyl Group: This step involves the sulfonylation of the thiophene ring with a pyrrolidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
4-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidinylsulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one.
Thiophene Derivatives: Compounds such as 2-substituted thiophenes and 3-hydroxy-2-thiophene carboxylic derivatives.
Uniqueness
4-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid is unique due to the combination of the pyrrolidinylsulfonyl group and the thiophene ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S2/c11-9(12)8-5-7(6-15-8)16(13,14)10-3-1-2-4-10/h5-6H,1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMZBSZJPVHQGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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